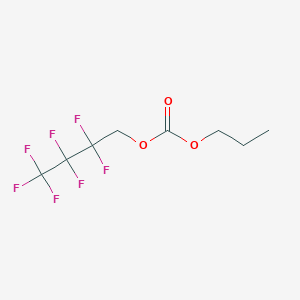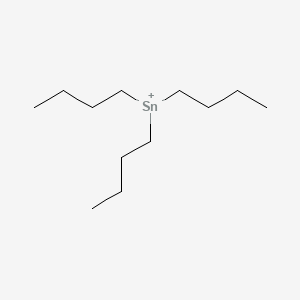
N-palMitoyl-1-desoxyMethylsphinganine (M17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-palMitoyl-1-desoxyMethylsphinganine (M17) is a bioactive lipid belonging to the sphingolipid family. It is the N-acylated form of 1-desoxymethylsphinganine and is known for its potent inhibitory effects on sphingolipid metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-palMitoyl-1-desoxyMethylsphinganine (M17) is synthesized through the acylation of 1-desoxymethylsphinganine using fatty acyl-CoA. The reaction is catalyzed by ceramide synthases (CerS), which facilitate the transfer of the fatty acyl group to the sphingoid base . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through techniques such as chromatography and crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-palMitoyl-1-desoxyMethylsphinganine (M17) undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound). These derivatives exhibit different chemical and biological properties, making them valuable for various research applications .
Aplicaciones Científicas De Investigación
N-palMitoyl-1-desoxyMethylsphinganine (M17) has a wide range of scientific research applications, including:
Mecanismo De Acción
N-palMitoyl-1-desoxyMethylsphinganine (M17) exerts its effects by inhibiting sphingolipid metabolism. It targets ceramide synthases (CerS), which are enzymes responsible for the acylation of sphingoid bases. By inhibiting CerS, this compound) reduces the levels of N-acylsphinganines (dihydroceramides) and leads to the accumulation of sphinganine . This disruption in sphingolipid metabolism affects various cellular processes, including cell signaling and apoptosis .
Comparación Con Compuestos Similares
N-palMitoyl-1-desoxyMethylsphinganine (M17) can be compared with other similar compounds, such as:
N-C241-desoxymethylsphinganine: This compound has a longer fatty acyl chain and exhibits different biological properties.
N-C12-deoxysphingosine: This compound has a shorter fatty acyl chain and is used in different research applications.
1-deoxysphinganine: This compound lacks the N-acyl group and has distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C33H67NO2 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
N-(2-hydroxyheptadecyl)hexadecanamide |
InChI |
InChI=1S/C33H67NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35H,3-31H2,1-2H3,(H,34,36) |
Clave InChI |
SCCABQBVDWFVHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)




![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)






